molecular formula C7H5NO2S B3319047 Thieno[3,2-c]pyridine-4,6(5H,7H)-dione CAS No. 105508-56-3

Thieno[3,2-c]pyridine-4,6(5H,7H)-dione

Cat. No. B3319047
CAS RN: 105508-56-3
M. Wt: 167.19 g/mol
InChI Key: IGOOGURKKKEPQG-UHFFFAOYSA-N
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Description

Thieno[3,2-c]pyridine-4,6(5H,7H)-dione is an impurity of Ticlopidine, which is an orally P2 receptor inhibitor against ADP-induced platelet aggregation .


Synthesis Analysis

A general and convenient route for the synthesis of 5-(aryl)-[1,3,4]thiadiazol-2-ylamines has been reported . Another method involves the preparation of 2-(2’-thienyl) alkylamines and derivatives thereof and synthesis of 4,5,6,7-thieno[3,2-c]pyridine derivatives therefrom .


Molecular Structure Analysis

The molecular formula of this compound is C7H9NS. It has an average mass of 139.218 Da and a monoisotopic mass of 139.045563 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm^3, a boiling point of 242.9±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 48.0±3.0 kJ/mol and a flash point of 100.7±24.6 °C .

Scientific Research Applications

Electropolymerization and Optoelectronic Applications

Thieno[3,2-c]pyridine-4,6(5H,7H)-dione derivatives have been explored in the synthesis of polymers for electropolymerization. Studies reveal their utility in creating materials with unique redox and optical properties. The heteroatom in the donor unit significantly influences the optical band gap and quantum yield of these polymers, making them suitable for applications in electrochromic devices and optoelectronics (Çakal, Cihaner, & Önal, 2020).

Synthesis of Novel Organic Compounds

This compound is a key component in synthesizing various organic structures, including pyridine derivatives and pyrimidine acetohydrazides. These compounds demonstrate potential in various fields like organic synthesis and possibly pharmaceutical research due to their structural diversity (Aly, Taha, El-Deeb, & Alshehri, 2018).

Development of Photovoltaic Materials

This compound derivatives have been utilized in creating novel photovoltaic materials. Research shows these compounds as effective building blocks in donor-acceptor copolymers, leading to enhanced solar cell performance. The unique electronic properties of these materials contribute to higher power conversion efficiencies in solar cells (Kautny et al., 2017).

Organic Field-Effect Transistors (OFETs)

In the realm of organic electronics, this compound-based polymers have shown promising applications in organic field-effect transistors (OFETs). These materials display good electron mobilities and band gaps, indicating their potential as electron acceptors in OFETs (Nassar et al., 2022).

Photothermal Conversion and NIR Applications

Recent research highlights the use of this compound derivatives in synthesizing polymers for near-infrared (NIR) applications and photothermal conversion. These polymers exhibit broad NIR absorptions and high efficiency in converting NIR light to heat, suggesting potential uses in fields like photothermal therapy (Zhang et al., 2017)

Mechanism of Action

Thieno[3,2-c]pyridine-4,6(5H,7H)-dione is known to inhibit ADP-induced platelet aggregation . The reduced antiproliferative activity of the 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as compared with the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine compounds demonstrates that the presence of a piperidine ring fused with the thiophene scaffold is critical for activity .

properties

IUPAC Name

7H-thieno[3,2-c]pyridine-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c9-6-3-5-4(1-2-11-5)7(10)8-6/h1-2H,3H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOOGURKKKEPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CS2)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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